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Camphorquinone-10-sulfonic acid

Cat. No.: B1223696
M. Wt: 246.28 g/mol
InChI Key: VQHWAOZYKVGMQX-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Research Interest in Camphorquinone (B77051) Derivatives

The scientific exploration of camphor (B46023) derivatives has a rich history, beginning with camphor itself, a terpenoid valued for centuries. A key development was the sulfonation of camphor to produce camphor-10-sulfonic acid (CSA), a strong, chiral organic acid. wikipedia.org Procedures for this synthesis, reacting camphor with sulfuric acid and acetic anhydride (B1165640), were established and optimized over time. wikipedia.orgorgsyn.org

Research interest then expanded to camphorquinone (CQ), also known as 2,3-bornanedione, which is typically produced by the oxidation of camphor with reagents like selenium dioxide. wikipedia.orggoogle.com Camphorquinone became particularly prominent in polymer chemistry and materials science as a photoinitiator, a molecule that initiates polymerization upon exposure to light. wikipedia.orgresearchgate.net It is widely used in dentistry for curing resin-based composites due to its absorption of blue light. taylorandfrancis.comlongchangchemical.com

Building on this foundation, Camphorquinone-10-sulfonic acid was developed. Its synthesis involves the oxidation of camphor-10-sulfonic acid, for instance, using selenous acid to yield the hydrate (B1144303) form of the compound. nih.govnih.gov Initial research highlighted its application as a highly specific reagent in protein chemistry. nih.govnih.gov Scientists demonstrated its utility for the reversible chemical modification of arginine residues in peptides and proteins. nih.govnih.gov The evolution of research has also led to the synthesis of other camphorquinone derivatives, such as those with acylphosphine oxide or carboxyl groups, in a continual effort to enhance properties like photoreactivity and solubility for advanced applications. nih.govresearchgate.netjst.go.jpdoi.org

Interdisciplinary Significance of this compound in Modern Chemical Sciences

The unique molecular architecture of this compound has made it a valuable tool in several scientific disciplines.

Biochemistry and Protein Chemistry: The most well-documented application is its use as a reagent for the reversible modification of the guanidino groups of arginine residues in proteins and peptides. nih.govnih.gov The adducts formed are stable under specific conditions but can be cleaved, allowing for the temporary protection of arginine during chemical synthesis or analysis. nih.govnih.gov The presence of the sulfonic acid group makes it water-soluble and provides a "handle" for the easy separation of modified molecules in analytical and preparative processes. nih.govnih.gov

Organic Synthesis: this compound has been explored as a chiral auxiliary or catalyst. ontosight.aichemimpex.com Its inherent chirality, derived from the natural camphor scaffold, allows it to be used to induce asymmetry in chemical reactions, a critical process in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals. chemimpex.com The broader family of camphor-sulfonic acids is well-established in the field of organocatalysis, where they are used to catalyze a wide array of organic transformations. rsc.orgresearchgate.net

Polymer and Materials Science: While camphorquinone is the more famous photoinitiator, research into derivatives like carboxylated camphorquinone (CQCOOH) highlights the ongoing effort to create new functional materials. doi.org These derivatives are designed to improve upon the properties of the parent molecule, such as enhancing water solubility and photoreactivity, which is crucial for the preparation of specialized polymers like hydrogels for biomedical applications. researchgate.netdoi.org Furthermore, the potential to use related compounds like camphorquinonesulfonyl chloride to prepare polymers containing specific, arginine-targeting ligands has been noted. nih.gov

Analytical Chemistry: The sulfonic acid moiety serves as a convenient tool for both analytical and preparative separation of molecules that have been modified with the reagent. nih.gov There is also a mention in the literature of its potential application as a developer in the field of photography. ontosight.ai

Scope and Objectives of the Comprehensive Research Compendium

This article serves as a focused compendium on the chemical compound this compound. The primary objective is to present a scientifically accurate and detailed overview based on existing research. It traces the historical development from parent camphor compounds to the synthesis and initial applications of camphorquinone derivatives. The compendium highlights the interdisciplinary significance of this compound, detailing its established role in protein chemistry and its potential in organic synthesis and materials science. By adhering strictly to these topics, this article aims to provide a clear and concise understanding of the compound's place in contemporary chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundChemical FormulaMolar Mass (g·mol⁻¹)AppearanceKey Identifier (CAS No.)
This compound C₁₀H₁₄O₅S~242.27Crystalline Solid73413-78-2 (hydrate)
Camphor C₁₀H₁₆O152.23White, crystalline solid76-22-2
Camphorquinone C₁₀H₁₄O₂166.22Yellow solid10373-78-1
Camphor-10-sulfonic acid C₁₀H₁₆O₄S232.30Colorless solid5872-08-2 (racemic)

Data sourced from multiple references. ontosight.aiwikipedia.orgwikipedia.orgsigmaaldrich.comsarex.com

Table 2: Summary of Applications for Camphorquinone Derivatives

DerivativeField of ApplicationSpecific UseReference(s)
This compound Protein ChemistryReversible modification of arginine residues nih.gov, nih.gov
Organic SynthesisChiral auxiliary or catalyst ontosight.ai, chemimpex.com
PhotographyInvestigated as a developer ontosight.ai
Camphorquinone (CQ) Polymer Chemistry / DentistryPhotoinitiator for curing dental composites wikipedia.org, taylorandfrancis.com, longchangchemical.com
Carboxylated Camphorquinone (CQCOOH) Biomedical MaterialsWater-soluble photoinitiator for hydrogels researchgate.net, doi.org
Camphorquinone Acylphosphine Oxide (CQ-APO) Polymer ChemistryPhotoinitiator with enhanced reactivity and color stability nih.gov, jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O5S B1223696 Camphorquinone-10-sulfonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHWAOZYKVGMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73413-79-3
Record name Camphorquinone-10-sulfonic acid
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Advanced Synthetic Methodologies for Camphorquinone 10 Sulfonic Acid and Its Precursors

Chemo- and Stereoselective Synthesis Pathways for Camphorquinone-10-sulfonic acid

The synthesis of this compound is fundamentally a two-stage process that begins with the readily available natural product, camphor (B46023). The initial step involves the introduction of a sulfonic acid group, followed by the oxidation of the camphor skeleton to the corresponding quinone.

The direct conversion of the precursor, (1S)-(+)-10-camphorsulfonic acid, to this compound is achieved through a selective oxidation reaction. This transformation specifically targets the carbon atom adjacent (alpha) to the ketone group of the camphor structure. A key reagent for this process is selenous acid (H₂SeO₃). nih.govnih.gov The reaction involves heating the precursor with selenous acid, which acts as the oxidizing agent to introduce the second carbonyl group, thus forming the dicarbonyl or quinone structure. nih.gov This method is effective for producing the desired this compound hydrate (B1144303). nih.govnih.gov

Another approach involves the oxidation of derivatives like camphor-10-sulfonylnorleucine using the same selenous acid methodology, demonstrating the versatility of this oxidation for creating more complex structures. nih.gov The use of camphor sulfonic acid to assist in other types of oxidations, such as with 2-Iodoxybenzoic acid (IBX), has also been reported for various alcohols, indicating its role in facilitating oxidation processes. researchgate.net

Reaction Data: Oxidation of 10-Camphorsulfonic acid

Precursor Reagent Product Reference
(1S)-(+)-10-Camphorsulfonic acid Selenous acid This compound hydrate nih.govnih.gov
Camphor-10-sulfonylnorleucine Selenous acid Camphorquinone-10-sulfonylnorleucine nih.gov

The foundational precursor, 10-camphorsulfonic acid, is synthesized from camphor through sulfonation. wikipedia.org This process is a classic example of functional group interconversion, where a methyl group of the camphor molecule is converted into a methanesulfonic acid group. The reaction is typically performed by treating camphor with a mixture of concentrated sulfuric acid and acetic anhydride (B1165640). wikipedia.orgorgsyn.org

While it appears to be a direct sulfonation of an unactivated methyl group, the mechanism is more complex. It is believed to proceed through a series of rearrangements, including a retro-semipinacol rearrangement to form a carbocation, followed by the formation of an alkene intermediate which then undergoes sulfonation. A final semipinacol rearrangement re-establishes the ketone functionality, yielding the final 10-camphorsulfonic acid product. wikipedia.org This method allows for the production of either the racemic mixture or the optically active enantiomer, depending on whether synthetic D,L-camphor or natural active camphor is used as the starting material. orgsyn.org

Reaction Data: Sulfonation of Camphor

Reactant Reagents Product Reference
D,L-Camphor or Natural Camphor Concentrated Sulfuric Acid, Acetic Anhydride D,L-10-Camphorsulfonic acid or (1S)-(+)-10-Camphorsulfonic acid wikipedia.orgorgsyn.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. While traditional methods for preparing this compound and its precursor are effective, they present opportunities for greener alternatives.

The precursor, 10-camphorsulfonic acid (CSA), is itself a widely used and commercially available organocatalyst. researchgate.net Organocatalysts are considered a green alternative to metal-based catalysts as they are generally less toxic and not sensitive to air or moisture. researchgate.net CSA has been successfully employed as an efficient catalyst in a variety of organic transformations, including the chemoselective oxidation of sulfides to sulfoxides in water and multi-component reactions. researchgate.net

Specifically in oxidation reactions, CSA has been shown to assist IBX-based oxidation of primary and secondary alcohols, demonstrating its utility as part of a highly efficient catalytic system with cheap and readily available reagents. researchgate.net Applying this catalytic principle to the synthesis of this compound could involve developing a catalytic oxidation system to replace the stoichiometric use of selenous acid, thereby reducing heavy metal waste.

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. The synthesis of 10-camphorsulfonic acid traditionally uses acetic anhydride, which acts as both a reagent and a solvent. orgsyn.org Research into reactions catalyzed by CSA has demonstrated the feasibility of solvent-free conditions. For instance, CSA effectively catalyzes one-pot, three-component Mannich type reactions at room temperature under solvent-free conditions, affording β-amino ketones in high yields. rsc.org Similarly, the synthesis of highly functionalized tetrahydropyridines using a CSA catalyst can be performed solvent-free. researchgate.net These examples suggest that future synthetic routes to this compound and its precursors could be designed to operate under solvent-free or reduced-solvent conditions, for example by using one of the reactants in excess as the solvent medium or exploring solid-state reactions.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The synthesis of 10-camphorsulfonic acid from camphor, sulfuric acid, and acetic anhydride generates byproducts, which lowers its atom economy. Similarly, the oxidation of 10-camphorsulfonic acid with selenous acid produces selenium-containing byproducts that need to be managed.

To improve atom economy, alternative reagents could be explored. For the oxidation step, using a catalytic amount of an oxidant with a terminal oxidant like molecular oxygen or hydrogen peroxide would significantly improve atom economy by producing only water as a byproduct. Process intensification strategies, such as the use of continuous flow reactors, could offer better control over reaction parameters like temperature and mixing, potentially leading to higher yields, reduced reaction times, and safer handling of reactive intermediates.

Optimization of Reaction Parameters and Yield Enhancement Techniques

The traditional synthesis of the precursor, Camphor-10-sulfonic acid, involves the sulfonation of camphor. Optimization of this process is crucial for improving yield and purity. Key parameters that are often fine-tuned include reaction time, temperature, and the nature of the solvent and catalyst.

A common method for preparing Camphor-10-sulfonic acid involves reacting camphor with a mixture of sulfuric acid and acetic anhydride. orgsyn.org The yield of this reaction is highly dependent on the crystallization period. For instance, a 16-hour period might yield around 34%, whereas extending this to two weeks can increase the yield to between 44% and 47%. orgsyn.org Temperature control is also critical; allowing the temperature to rise above 20°C can lead to the formation of discolored by-products. orgsyn.org

For the synthesis of this compound, a key method involves the oxidation of Camphor-10-sulfonic acid using selenous acid. nih.gov This reaction provides a direct route to the desired product. The optimization of this step would involve controlling the stoichiometry of the oxidizing agent and the reaction conditions to maximize the conversion and minimize side-product formation.

In related synthetic applications, Camphor-10-sulfonic acid (CSA) is utilized as an efficient organocatalyst. researchgate.net Studies on its use in reactions such as the synthesis of 1,8-dioxo-octahydroxanthenes have shown that the choice of solvent and catalyst loading are critical for achieving high yields. researchgate.net For example, using ethanol (B145695) as a solvent under reflux conditions has proven effective. researchgate.net These findings on CSA's catalytic activity can provide insights into optimizing its own synthesis, particularly in terms of catalyst stability and efficiency.

The following table summarizes key reaction parameters and their impact on the synthesis of Camphor-10-sulfonic acid:

ParameterConditionEffect on Yield/Purity
Crystallization Period 16 hours~34% yield
2 weeks44-47% yield
Reaction Temperature Maintained at or below 20°CPrevents formation of discolored by-products
Above 20°CLeads to product discoloration
Solvent Glacial Acetic AcidCan be used for recrystallization to improve purity, with some product loss
Washing Solvent Anhydrous EtherUsed to wash the crystalline product

Scalable Synthesis Protocols for Research and Industrial Applications

The scalability of synthetic protocols is a primary concern for both academic research and industrial production. For Camphor-10-sulfonic acid and its derivatives, moving from laboratory-scale batches to larger quantities requires robust and efficient procedures.

The synthesis of D,L-10-Camphorsulfonic acid from synthetic camphor using sulfuric acid and acetic anhydride has been well-documented and is suitable for scale-up. orgsyn.org The procedure involves straightforward steps of mixing reagents, controlled reaction, and crystallization, making it adaptable to larger reaction vessels. The use of readily available and relatively inexpensive starting materials like synthetic camphor contributes to its industrial viability. orgsyn.org

For industrial applications, the resolution of racemic mixtures of Camphor-10-sulfonic acid is of significant importance. google.com A patented process describes the resolution of dl-camphor-10-sulfonic acid using a-d-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol in acetone. This method allows for the selective precipitation of the d-camphor-10-sulfonate salt, which can then be treated with a base to yield the pure d-camphor-10-sulfonic acid. google.com This process is crucial as the optically active forms are widely used as resolving agents in the pharmaceutical industry. google.com The ability to recover and reuse the resolving agent makes this protocol economically feasible on a larger scale. google.com

The following table outlines a scalable synthesis and resolution protocol for Camphor-10-sulfonic acid:

StepDescriptionKey Considerations for Scalability
Sulfonation Reaction of synthetic dl-camphor with sulfuric acid and acetic anhydride.Use of industrial-grade reactors with efficient cooling and stirring. Management of large volumes of acids.
Crystallization Isolation of dl-camphor-10-sulfonic acid by crystallization from the reaction mixture.Large crystallization tanks with controlled temperature profiles. Efficient filtration and drying equipment.
Resolution Addition of a resolving agent (e.g., a-d-carbinol) to a solution of dl-camphor-10-sulfonic acid in a suitable solvent (e.g., acetone).Precise control of stoichiometry. Handling of large volumes of flammable solvents.
Separation Filtration of the precipitated diastereomeric salt.Industrial-scale filtration systems (e.g., filter presses).
Liberation of Pure Enantiomer Treatment of the salt with a base to liberate the pure d- or l-camphor-10-sulfonic acid.Efficient liquid-liquid extraction and solvent recovery systems.
Resolving Agent Recovery Recovery of the resolving agent from the filtrate for reuse.Distillation and purification columns.

Exploration of Emerging Synthetic Technologies (e.g., Flow Chemistry, Photo-assisted Synthesis)

The field of chemical synthesis is continually evolving, with emerging technologies offering advantages in terms of efficiency, safety, and sustainability. For the synthesis of this compound and its precursors, technologies like flow chemistry and photo-assisted synthesis hold significant promise.

Photo-assisted synthesis is another emerging area with relevance to camphor derivatives. Camphorquinone (B77051) itself is a well-known photoinitiator used in dental materials, highlighting the photochemical reactivity of the camphor framework. researchgate.net Research into the sunlight stability of camphorquinone-based materials has explored [2+2] cycloaddition reactions, demonstrating that light can be used to induce specific chemical transformations in these systems. researchgate.net While not a direct synthetic route to this compound, this research underscores the potential for using photochemical methods to modify the camphor scaffold, which could lead to novel and more efficient synthetic pathways in the future.

The exploration of these emerging technologies could lead to significant advancements in the synthesis of this compound, offering greener, safer, and more efficient alternatives to traditional batch methods.

Photophysical and Photochemical Mechanisms of Camphorquinone 10 Sulfonic Acid As a Photoinitiator

Electronic Excitation and Energy Transfer Dynamics

The photoinitiation process begins with the absorption of light by the CQ-SA molecule, leading to its electronic excitation. The subsequent energy transfer dynamics are critical to the formation of the reactive species necessary for polymerization.

Singlet and Triplet State Characterization

Upon absorbing photons in the visible light spectrum (typically in the blue region around 470 nm), the CQ-SA molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The parent compound, camphorquinone (B77051), has a maximum absorption peak at approximately 468 nm. sinocurechem.comresearchgate.netmdpi.comsemanticscholar.org This singlet state is short-lived.

From the excited singlet state, the molecule can undergo several processes, including fluorescence (returning to the ground state by emitting light) or intersystem crossing to a more stable, longer-lived triplet state (T₁). The triplet state is paramount in the context of photoinitiation because its extended lifetime allows for bimolecular reactions to occur. For camphorquinone, the triplet state is nπ* in character, which is crucial for its efficiency in subsequent hydrogen abstraction reactions. google.com

Radical Generation Mechanisms

Once in the triplet state, CQ-SA can generate free radicals through two primary pathways, known as Type I and Type II photoinitiation.

Type I Photoinitiation: Unimolecular Cleavage

Type I photoinitiators generate free radicals through the unimolecular cleavage of the initiator molecule itself upon light absorption. nih.gov This process, often referred to as α-cleavage, involves the homolytic breaking of a bond within the photoinitiator to form two radical fragments. While this is a primary mechanism for some photoinitiators like phosphine (B1218219) oxides, α-diketones such as camphorquinone and its derivatives predominantly function as Type II photoinitiators. semanticscholar.org Although some photolysis and cleavage can occur, it is not the principal pathway for radical generation for this class of compounds. semanticscholar.org

Type II Photoinitiation: Hydrogen Abstraction from Co-initiators

The dominant mechanism for camphorquinone and its derivatives is Type II photoinitiation. researchgate.netnih.gov In this bimolecular process, the excited triplet state of the photoinitiator (³CQ-SA*) interacts with a second molecule, a co-initiator or synergist, to generate free radicals. This interaction typically involves the abstraction of a hydrogen atom or the transfer of an electron from the co-initiator to the excited photoinitiator. researchgate.net

The general scheme for Type II hydrogen abstraction is: ³CQ-SA* + R-H (Co-initiator) → CQ-SA-H• (Ketyl radical) + R• (Alkyl radical)

Both the resulting ketyl radical and the alkyl radical can go on to initiate the polymerization of monomers. researchgate.net

Tertiary amines are the most common and effective co-initiators used with camphorquinone-based systems. researchgate.netnih.gov The high efficiency of this pairing is due to the amine's low ionization potential, making it an excellent electron and hydrogen donor.

The mechanism proceeds via the formation of an excited state complex, known as an exciplex, between the triplet-state CQ-SA and the ground-state tertiary amine. Within this complex, an electron is transferred from the amine to the excited CQ-SA, followed by a proton transfer from the carbon adjacent to the nitrogen atom. This results in the formation of a ketyl radical from the CQ-SA and a highly reactive aminoalkyl radical from the amine.

The reaction can be summarized as: ³CQ-SA* + R₂N-CH₂R' → [Exciplex] → CQ-SA-H• (Ketyl radical) + R₂N-CHR'• (Aminoalkyl radical)

Charge Transfer Complex Formation and Reactivity

The photoinitiation mechanism of Camphorquinone-10-sulfonic acid (CQS), particularly in the presence of co-initiators like amines, is fundamentally governed by the formation of an excited-state charge transfer complex, often referred to as an exciplex. Upon absorption of light in the blue region of the spectrum (around 468 nm), the camphorquinone moiety transitions from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes a highly efficient intersystem crossing to a longer-lived triplet state (T₁).

This excited triplet state, ³CQS, is the key reactive species. When a suitable electron donor, such as a tertiary amine (often denoted as AH), is present, it can interact with the ³CQS to form an exciplex. This process is characterized by a photoinduced electron transfer (PET) from the amine to the excited CQS molecule. researchgate.net

The formation of this charge transfer complex or exciplex can be represented as:

³CQS* + AH → [CQS⁻•...AH⁺•]*

This transient complex is unstable and rapidly undergoes a proton transfer from the amine radical cation to the CQS radical anion. This step is crucial as it results in the formation of two distinct radical species: a ketyl radical derived from the CQS (CQSH•) and an amine-derived radical (A•). researchgate.net

[CQS⁻•...AH⁺•]* → CQSH• + A•

The amine-derived radical (A•) is typically the primary species responsible for initiating the polymerization of monomers by attacking their vinyl groups. nih.gov The efficiency of this process is highly dependent on the structure and oxidation potential of the amine co-initiator. Amines with lower oxidation potentials facilitate a more efficient electron transfer, leading to a higher rate of radical generation. researchgate.net The entire process, from excitation to radical generation via the charge transfer complex, is a well-established mechanism for Type II photoinitiators, to which CQS belongs. nih.govoraljournal.com

Quantum Yields of Radical Formation and Photobleaching Kinetics

The efficiency of a photoinitiator is quantified by its quantum yield (Φ), which represents the number of specific events that occur per photon absorbed. For this compound and related camphorquinone (CQ) systems, two key quantum yields are of interest: the quantum yield of triplet state formation and the quantum yield of initiator conversion (or radical formation).

Upon photoexcitation, camphorquinone exhibits a nearly quantitative formation of its triplet state through intersystem crossing. wikipedia.org This high quantum yield of triplet formation is a prerequisite for its function as an effective Type II photoinitiator, as the triplet state is the primary precursor to the radical-generating charge transfer reaction.

Photobleaching refers to the photochemical destruction of a chromophore, which in this context is the CQS molecule. As the initiation reaction proceeds, the dicarbonyl structure of the camphorquinone moiety is consumed, leading to a loss of its characteristic yellow color and a decrease in its light absorption in the blue region of the spectrum. researchgate.netmdpi.com The rate of this photobleaching is directly linked to the kinetics of the polymerization reaction.

The kinetics of photobleaching can be monitored using UV-Vis spectroscopy by observing the decrease in absorbance at the λ_max (approx. 468 nm) over time during irradiation. researchgate.net The rate of bleaching is influenced by several factors, including the concentration of the CQS, the type and concentration of the amine co-initiator, the monomer matrix, and the intensity of the light source. nih.govresearchgate.net Studies have shown that the relationship between the CQ absorption coefficient and the radiant exposure often fits an exponential decay function, indicating a first-order kinetic process with respect to the initiator concentration. omlc.org

ParameterValueDescription
Molar Extinction Coefficient (ε₄₆₉) of CQ46 ± 2 cm⁻¹/(mol/L)A measure of how strongly the compound absorbs light at 469 nm. nih.gov
Quantum Yield of CQ Conversion (Φ)0.07 ± 0.01The number of CQ molecules converted to radicals per photon absorbed. omlc.orgomlc.org

Time-Resolved Spectroscopic Investigations of Photoreactivity

Time-resolved spectroscopic techniques are indispensable tools for elucidating the ultrafast photophysical and photochemical processes that govern the reactivity of photoinitiators like this compound. These methods allow for the direct observation of short-lived transient species, such as excited singlet and triplet states, exciplexes, and free radicals, on timescales ranging from femtoseconds to milliseconds.

Laser Flash Photolysis (LFP) is a primary technique used to study these mechanisms. In a typical LFP experiment, the CQS sample is excited with a short laser pulse. The subsequent changes in optical absorption are monitored using a probe light beam, generating transient absorption spectra. This allows for the identification and kinetic analysis of intermediate species.

Upon laser excitation of CQS in the presence of an amine co-initiator, the following can be observed:

Triplet State Decay: The formation and subsequent decay of the CQS triplet state (³CQS*) can be monitored. In the absence of a co-initiator, the triplet state decays via non-radiative pathways. In the presence of an amine, the decay is rapidly quenched as the triplet state reacts to form the charge transfer complex. researchgate.net

Exciplex Formation: The formation of the exciplex or charge-transfer complex can sometimes be observed as a new, broad absorption band.

Radical Formation: The appearance of absorption bands corresponding to the CQS-derived ketyl radical (CQSH•) and the amine radical cation provides direct evidence of the electron and subsequent proton transfer steps. The rise and decay kinetics of these radical signals provide rate constants for their formation and subsequent reactions with monomers.

Electron Spin Resonance (ESR) spectroscopy, particularly when coupled with spin trapping techniques, is another powerful method used to detect and quantify the free radicals generated during the photoinitiation process. nih.gov By using a spin trap like phenyl-tert-butyl nitrone, the short-lived initiating radicals are converted into more stable nitroxide radicals, which can be readily detected and characterized by ESR, confirming the radical generation mechanism. nih.gov

Influence of Environmental and Structural Factors on Photoreactivity

The photoreactivity of this compound is not an intrinsic constant but is significantly modulated by its surrounding environment and by structural modifications to the initiator or co-initiator molecules.

Environmental Factors:

Viscosity: In viscous media, such as polymerizing resins, the diffusion of reactants (³CQS* and the amine co-initiator) can become a rate-limiting step. High viscosity can hinder the ability of the excited initiator and the co-initiator to encounter each other within the short lifetime of the triplet state, thereby reducing the quantum yield of radical formation.

Presence of Oxygen: Molecular oxygen is a well-known quencher of triplet states and a scavenger of free radicals. The interaction of ³CQS* with oxygen can lead to the formation of singlet oxygen, a reactive species that does not initiate polymerization and represents an energy-wasting pathway. Furthermore, oxygen can react with the initiating radicals (A•) to form unreactive peroxy radicals, leading to an inhibition period at the onset of polymerization. researchgate.net

Structural Factors:

Co-initiator Structure: The structure of the amine co-initiator is paramount. The ionization potential and the steric accessibility of the hydrogen atoms available for abstraction are critical. Aromatic amines often show different reactivity compared to aliphatic amines. researchgate.net The efficiency of polymerization is highly dependent on the steric structure of the amine-derived radicals that are formed. nih.gov

CQS Concentration: The concentration of the photoinitiator itself plays a crucial role. While increasing the CQS concentration generally increases the rate of polymerization up to a certain point, excessively high concentrations can be detrimental. researchgate.netnih.gov This can be due to an "inner filter" effect, where the high concentration of CQS at the surface absorbs most of the incident light, preventing it from penetrating deeper into the material and leading to incomplete curing. nih.gov

Substituents on the CQS Molecule: The presence of the sulfonic acid group (-SO₃H) in CQS significantly increases its water solubility compared to the parent camphorquinone. This structural modification is crucial for applications in aqueous or hydrophilic environments. Furthermore, other functional groups can be added to the camphorquinone scaffold to tune its photochemical properties. For instance, the synthesis of a carboxylated-camphorquinone has been shown to exhibit significantly higher photoreactivity compared to the parent CQ in certain systems.

Computational Chemistry and Theoretical Modeling of Camphorquinone 10 Sulfonic Acid

Electronic Structure Calculations for Ground and Excited States

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. These calculations can predict molecular geometries, orbital energies, and electronic transitions, which are crucial for interpreting experimental observations and predicting new properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals provide insights into a molecule's nucleophilic and electrophilic nature. taylorandfrancis.com

For Camphorquinone-10-sulfonic acid, FMO analysis would be critical in understanding its reactivity, particularly in photochemical reactions. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO governs its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Camphorquinone (B77051) (in Acetonitrile)

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily located on the α-dicarbonyl group, indicating its role as an electron acceptor.
HOMO-6.8Also centered on the dicarbonyl moiety, representing the highest energy electrons available for donation.
HOMO-LUMO Gap5.3This relatively large gap suggests significant energy is required for electronic excitation.

Note: The data in this table is based on computational studies of the parent molecule, camphorquinone, and serves as an illustrative example. The actual values for this compound may differ due to the presence of the sulfonic acid group.

Excited State Calculations and Photophysical Property Predictions

Excited state calculations are essential for understanding the photochemistry and photophysics of molecules like CSA-10, which is known for its use as a photoinitiator. wikipedia.org Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict the energies of electronic excited states and the probabilities of transitions between them. researchgate.netrsc.org

These calculations can elucidate the nature of electronic transitions (e.g., n → π, π → π), which are responsible for the molecule's absorption of light. For camphorquinone, the characteristic yellow color is due to a weak n → π* transition in the visible region. wikipedia.org Excited state calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions.

Furthermore, these computational methods can predict other photophysical properties such as fluorescence and phosphorescence energies, as well as the rates of intersystem crossing (ISC) from singlet to triplet excited states. The efficiency of camphorquinone as a photoinitiator is largely dependent on the high quantum yield of its triplet state formation. wikipedia.org Computational studies on camphorquinone have analyzed the structural differences between the ground and excited states, providing insights into the geometry changes upon photoexcitation. researchgate.net

For CSA-10, the addition of the sulfonic acid group could potentially shift the absorption and emission spectra and influence the efficiency of intersystem crossing. Excited state calculations would be invaluable in quantifying these effects and understanding the impact of the substituent on the molecule's photoinitiating capabilities.

Reaction Mechanism Elucidation via Computational Simulations

Computational simulations provide a powerful means to investigate the detailed mechanisms of chemical reactions, including those involving excited states. While specific computational studies on the reaction mechanisms of this compound were not found in the reviewed literature, the following subsections describe the theoretical approaches that could be employed.

Transition State Analysis and Activation Energy Calculations

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry of the transition state and calculating its energy relative to the reactants allows for the determination of the activation energy, which is a key factor governing the reaction rate.

In the context of CSA-10, this approach could be used to study its reactions with co-initiators, such as amines, which are crucial for the generation of free radicals in photopolymerization processes. nih.govnih.gov Computational methods can model the abstraction of a hydrogen atom from an amine by the excited triplet state of the camphorquinone moiety. By locating the transition state for this process, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations of Photoreaction Events

Molecular dynamics (MD) simulations can be used to model the time evolution of a molecular system, providing insights into the dynamic processes that occur during a chemical reaction. For photoreactions, MD simulations can be particularly useful for understanding the complex interplay of electronic and nuclear motions that follow photoexcitation.

While no specific MD simulations for CSA-10 photoreactions were found, this technique could be applied to study the behavior of the molecule in its excited state within a solvent or a polymer matrix. Such simulations could reveal how the environment influences the photoreaction, for example, by affecting the lifetime of the excited state or the diffusion of reactants.

In Silico Design and Prediction of Novel this compound Derivatives

Computational chemistry plays a crucial role in the in silico design of new molecules with tailored properties. By systematically modifying the structure of a parent molecule and calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing.

For this compound, this approach could be used to design novel photoinitiators with improved characteristics, such as:

Enhanced light absorption: By introducing chromophoric groups, the absorption properties could be tuned to match the emission spectra of specific light sources.

Improved water solubility: The introduction of polar functional groups could enhance the solubility of the photoinitiator in aqueous systems, which is often desirable for biological applications.

Increased photoinitiation efficiency: Modifications to the electronic structure could lead to a higher quantum yield of triplet state formation or a faster reaction with co-initiators.

For instance, the synthesis of novel camphorquinone derivatives containing acylphosphine oxide groups has been reported to create photoinitiators with two maximum absorption wavelengths, leading to excellent color tone and high photopolymerization reactivity. nih.gov Similarly, carboxylated camphorquinone derivatives have been synthesized to improve water solubility and photoreactivity. arabjchem.orgresearchgate.net While these studies did not explicitly detail an in silico design process, they highlight the potential for creating new derivatives with enhanced properties, a process that can be significantly accelerated and guided by computational predictions.

By performing electronic structure calculations on a library of virtual CSA-10 derivatives, it would be possible to screen for candidates with optimal photophysical and chemical properties before committing to their synthesis.

Sustainability and Environmental Considerations in Camphorquinone 10 Sulfonic Acid Research

Green Synthesis Pathways and Sustainable Sourcing

The sustainable production of Camphorquinone-10-sulfonic acid is intrinsically linked to the sourcing of its precursors, primarily camphor (B46023). Traditionally, (1R)-camphor is obtained from natural sources, but synthetic routes offer an alternative that can be more readily controlled and potentially more sustainable if renewable feedstocks are used.

Synthesis from Renewable Resources:

A significant advancement in the sustainable sourcing of camphor derivatives is the synthesis from α-pinene, a renewable substance found in turpentine. Synthetic camphor can be prepared from α-pinene through a multi-step process that includes the conversion of camphene (B42988) to L-bornyl acetate, followed by saponification to DL-Isoborneol, and finally oxidation to DL-Camphor. Furthermore, enzymatic kinetic resolution of isobornyl esters, derived from the α-pinene route, can yield optically pure isoborneol (B83184) and camphor isomers, offering a greener pathway to chiral camphor derivatives nih.gov.

Synthesis of this compound:

This compound hydrate (B1144303) can be synthesized from (±)-10-camphorsulfonic acid. A documented method involves the action of selenous acid on camphor-10-sulfonic acid nih.govnih.gov. The precursor, D,L-10-Camphorsulfonic acid, can be prepared by the sulfonation of camphor using sulfuric acid and acetic anhydride (B1165640) orgsyn.orgwikipedia.org. While effective, this process involves strong acids and anhydrides, highlighting an area for future research into greener sulfonation methods.

The following table summarizes a potential pathway for the synthesis of this compound from a renewable feedstock.

StepStarting MaterialReagentsProductSustainability Consideration
1α-Pinene (from Turpentine)Various (esterification, saponification, oxidation)DL-CamphorUtilization of a renewable feedstock.
2DL-CamphorSulfuric acid, Acetic anhydrideD,L-10-Camphorsulfonic acidUse of strong acids; potential for greener alternatives.
3D,L-10-Camphorsulfonic acidSelenous acidThis compoundUse of a selenium-containing reagent.

Photoreactivity in Aqueous and Non-Toxic Media

The sulfonic acid group in this compound renders it water-soluble. This property is highly advantageous for its use as a photoinitiator in aqueous and other non-toxic media, reducing the reliance on volatile organic compounds (VOCs) as solvents. The photoreactivity of camphorquinone (B77051) derivatives is well-documented, and the principles can be extended to its sulfonic acid derivative.

Upon irradiation with visible light, typically in the blue region of the spectrum, the camphorquinone moiety undergoes excitation to a triplet state. In the presence of a hydrogen donor, such as a tertiary amine, an electron transfer and subsequent proton transfer occurs, generating free radicals. These radicals then initiate the polymerization of monomers. The water-solubility of this compound allows this process to be carried out efficiently in aqueous solutions, which is particularly relevant for the fabrication of hydrogels and other biocompatible materials.

The efficiency of photoinitiation in aqueous media is dependent on the solubility and dispersion of the photoinitiator. The sulfonic acid group enhances the homogeneity of the photoinitiator in water, which can lead to a more uniform and efficient polymerization process compared to less soluble camphorquinone derivatives.

Degradation Pathways and Long-Term Stability in Material Systems

Understanding the degradation pathways of this compound and its long-term stability within a polymer matrix is crucial for predicting the service life of the cured materials. Research on copolymers containing camphorquinone pendant groups, synthesized from (±)-10-camphorsulfonic acid, provides significant insights into these processes nih.govnih.gov.

When a styrene (B11656) copolymer with camphorquinone pendant groups is irradiated with light (λ > 380 nm) in the presence of air, the primary degradation pathway involves the photooxidation of the camphorquinone moiety. This process leads to the insertion of an oxygen atom between the carbonyl groups, resulting in the formation of camphoric anhydride structures covalently bound to the polymer backbone nih.govnih.gov. A minor degradation pathway can also lead to the formation of cyclopentenecarboxylic acid structures nih.gov.

Interestingly, unlike some other 1,2-dicarbonyl compounds which can lead to crosslinking upon decomposition of photooxidation products, the degradation of the camphorquinone moiety in this context results in only small changes to the molecular weight of the polymer nih.govnih.gov. This suggests a degree of stability in the polymer backbone, even as the photoinitiator fragment degrades.

The long-term color stability of materials cured with camphorquinone-based systems is also a consideration. The inherent yellow color of camphorquinone can remain after polymerization, and its degradation products can also influence the optical properties of the material over time nih.govresearchgate.net. The sulfonic acid group may influence these properties, but specific long-term aging studies on materials cured with this compound are needed for a complete understanding.

Recyclability and End-of-Life Considerations for this compound-Cured Materials

The end-of-life of materials cured using this compound is largely determined by the nature of the polymer matrix. For thermosetting polymers, which are common in applications using photoinitiators, recycling presents significant challenges. The primary end-of-life options for such materials include landfilling, incineration with energy recovery, and various recycling methods.

End-of-Life Scenarios for Cured Polymers:

End-of-Life OptionDescriptionConsiderations for CSA-Cured Materials
Landfilling Disposal in a landfill.The least preferred option due to space limitations and potential for leachate. The degradation of the polymer matrix will be very slow.
Incineration Combustion of the material, often with energy recovery.Can be an effective way to manage waste and recover energy. The presence of sulfur in CSA may require flue gas treatment to prevent SOx emissions.
Mechanical Recycling Grinding the material into smaller particles to be used as filler in new composites.Results in a downcycling of the material with lower mechanical properties. The presence of the CSA fragments would be incorporated into the recycled material.
Chemical Recycling Depolymerization of the polymer back to its monomeric or oligomeric components.An emerging area of research for thermosets. Light-driven depolymerization is a potential route for certain polymers nih.gov. The fate of the CSA fragment during chemical recycling would need to be investigated.

The development of polymers that can be depolymerized under specific conditions, such as light irradiation, offers a promising avenue for creating more circular material lifecycles nih.govresearchgate.net. For materials cured with this compound, research into chemical recycling methods that can break down the polymer network while potentially recovering the initiator or its degradation products would be a significant step towards sustainability.

Q & A

Q. What are the established synthetic routes for Camphorquinone-10-sulfonic acid (CQS), and how can purity be validated?

CQS is synthesized via oxidation of camphor-10-sulfonic acid using selenous acid, yielding a crystalline hydrate form . For purity validation, researchers should employ:

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess organic impurities.
  • Elemental analysis to confirm stoichiometry (e.g., C, H, S content).
  • Nuclear magnetic resonance (NMR) (¹H and ¹³C) to verify structural integrity, focusing on the sulfonic acid group and ketone functionalities .

Q. How does this compound interact with arginine residues in proteins?

CQS selectively modifies the guanidino group of arginine residues via reversible sulfonylation. This reaction is pH-dependent:

  • At pH 7–8 , CQS forms stable adducts with arginine.
  • At pH 8–9 , adducts can be cleaved using o-phenylenediamine, regenerating native arginine . This property makes CQS a tool for studying arginine’s role in enzymatic activity or protein-ligand interactions .

Q. What analytical techniques are suitable for characterizing CQS-protein conjugates?

  • Mass spectrometry (MS) to detect molecular weight shifts corresponding to sulfonylation.
  • Amino acid analysis post-hydrolysis to quantify norleucine (a byproduct of CQS modification) .
  • Circular dichroism (CD) to assess structural perturbations in modified proteins .

Advanced Research Questions

Q. How can experimental artifacts arise when using CQS in enzyme inhibition studies?

CQS may cause nonspecific inactivation of enzymes (e.g., ferrochelatase) via arginine modification. To mitigate:

  • Include competitive protectants like deuteroporphyrin-2,4-disulfonic acid (150 µM) during incubation to shield active-site arginines .
  • Use time-resolved activity assays to distinguish specific inhibition from denaturation .

Q. What methodological considerations apply to reversible arginine modification in large polypeptides?

For proteins >20 kDa:

  • Prefer Camphorquinone-10-sulfonylnorleucine over CQS due to its higher solubility and easier separation via hydrophobic interaction chromatography .
  • Optimize reaction times (typically 1–2 hours at 25°C) to avoid over-modification, which can induce aggregation .

Q. How do structural variations in CQS derivatives impact their reactivity?

Derivatives like CQS-sulfonyl chloride or CQS-oxaziridine exhibit distinct reactivity:

  • CQS-sulfonyl chloride enables covalent coupling to polymers for affinity chromatography .
  • CQS-oxaziridine introduces chiral centers, useful for stereoselective modifications . Comparative studies should include kinetic assays (e.g., pseudo-first-order rate constants) to quantify reactivity differences .

Data Contradictions and Resolution Strategies

Q. Why do conflicting reports exist on CQS adduct stability under hydroxylamine treatment?

Early studies suggested hydroxylamine (0.5 M, pH 7) cleaves CQS-arginine adducts, but later work shows stability under these conditions . Resolution:

  • Verify reagent purity (impurities like residual selenous acid may catalyze cleavage).
  • Use radiolabeled CQS (³⁵S) to track adduct integrity .

Methodological Best Practices

Application Key Protocol Validation Metric
Arginine modificationIncubate protein with 10 mM CQS in 50 mM Tris-HCl (pH 7.4), 25°C, 1 hour Norleucine quantification via HPLC
Enzyme inhibition studiesPre-treat enzyme with 100 µM ferrous citrate to stabilize active site Residual activity measured via UV-Vis
Reversible modificationCleave adducts with 20 mM o-phenylenediamine (pH 8.5, 37°C, 30 min) CD spectroscopy for structural recovery

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.